molecular formula C6H5BrN4 B1376243 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 120640-83-7

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Cat. No.: B1376243
CAS No.: 120640-83-7
M. Wt: 213.03 g/mol
InChI Key: PTOZTBARCUGHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound represents a sophisticated heterocyclic system characterized by the fusion of a 1,2,3-triazole ring with a pyridine moiety at positions 4 and 5. The compound possesses a molecular formula of C₆H₅BrN₄ with a molecular weight of 213.04 g/mol, establishing it as a relatively compact yet functionally diverse heterocyclic structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine, which precisely describes the positional arrangement of substituents and the ring fusion pattern.

The molecular architecture features a bromine atom positioned at the 6-carbon of the pyridine ring and a methyl group at the 7-carbon position. This substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its physical properties. The Simplified Molecular Input Line Entry System representation of the molecule is CC1=C(Br)C=NC2=NNN=C21, which accurately depicts the connectivity and atomic arrangement within the fused ring system. The InChI key PTOZTBARCUGHCN-UHFFFAOYSA-N provides a standardized identifier for computational and database applications, facilitating precise molecular identification across various chemical information systems.

The electron distribution within the molecule is significantly influenced by the presence of the electron-withdrawing bromine substituent and the electron-donating methyl group, creating a polar electronic environment that affects intermolecular interactions and chemical reactivity patterns. The planar nature of the fused ring system contributes to potential π-π stacking interactions, while the nitrogen atoms in the triazole ring provide sites for hydrogen bonding and coordination chemistry applications.

X-ray Crystallographic Analysis of Triazolopyridine Derivatives

Crystallographic investigations of triazolopyridine derivatives have provided valuable insights into the solid-state structure and packing arrangements of compounds within this chemical class. X-ray diffraction studies of related 1,2,4-triazolo[4,3-a]pyridin-3-amine derivatives reveal that these compounds typically crystallize in centrosymmetric monoclinic space groups, with the specific compound crystallizing in space group P21/n with eight molecules per unit cell. The asymmetric unit contains two triazolopyridine molecules linked via nitrogen-hydrogen···nitrogen hydrogen bonds with a specific R₂²(8) graph set pattern.

Comparative crystallographic analysis of triazolopyridine compounds demonstrates consistent structural features across the family. For instance, 3-(pyridine-4-yl)-triazolo[4,3-a]pyridine crystallizes in the monoclinic space group P21/c with unit cell parameters a = 15.1413(12) Å, b = 6.9179(4) Å, c = 13.0938(8) Å, β = 105.102(6)°, V = 1324.16(16) ų, Z = 4, and R = 0.0337. Similarly, 6-bromo-3-(pyridine-4-yl)-triazolo[4,3-a]pyridine exhibits crystallographic parameters of a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)°, V = 1241.62(14) ų, Z = 4, and R = 0.0561.

The hydrogen bonding patterns observed in triazolopyridine crystal structures typically involve nitrogen-hydrogen···nitrogen interactions between adjacent molecules, forming extended networks that stabilize the crystal packing. These intermolecular interactions play crucial roles in determining the physical properties of the compounds, including melting points, solubility characteristics, and thermal stability. The planar nature of the triazolopyridine core facilitates π-π stacking interactions, with typical interlayer distances ranging from 3.3 to 3.5 Å, consistent with aromatic stacking geometries observed in similar heterocyclic systems.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the electronic environment and molecular dynamics of triazolopyridine compounds. The ¹H Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that reflect the unique substitution pattern and electronic environment of the molecule. The methyl group at the 7-position typically appears as a singlet in the aliphatic region, generally observed between 2.30-2.60 parts per million, while the aromatic protons of the pyridine ring system appear in the downfield region between 7.0-8.5 parts per million.

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework of the molecule. The methyl carbon typically resonates around 14-27 parts per million, while the aromatic carbons of the fused ring system appear in the range of 110-160 parts per million. The carbon bearing the bromine substituent exhibits a characteristic downfield shift due to the electron-withdrawing effect of the halogen, while the triazole ring carbons show distinct chemical shifts that reflect their unique electronic environment within the heterocyclic framework.

Comparative Nuclear Magnetic Resonance analysis of related triazolopyridine derivatives reveals systematic trends in chemical shift patterns. For example, in 6-benzoyl-7-methyl-2-phenyl-2,4-dihydrotriazolo[4,5-b]pyridin-5-one, the methyl group appears at 2.30 parts per million as a singlet, while the aromatic protons appear between 7.47-8.06 parts per million. The exchangeable proton typically appears significantly downfield, around 12.75 parts per million, indicating strong hydrogen bonding interactions in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 213, corresponding to the molecular weight of 213.04 g/mol, with the characteristic isotope pattern reflecting the presence of the bromine atom. The bromine isotope pattern shows peaks at m/z 213 and 215 with approximately equal intensity, confirming the presence of a single bromine atom in the molecular structure.

Predicted collision cross section values for related compounds provide additional mass spectrometric characterization data. For the closely related 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, various adduct ions exhibit specific collision cross section values: [M+H]⁺ at m/z 211.98178 with a predicted collision cross section of 133.5 Ų, [M+Na]⁺ at m/z 233.96372 with 148.8 Ų, and [M-H]⁻ at m/z 209.96722 with 136.9 Ų. These values provide important reference points for ion mobility spectrometry and structural characterization studies.

The fragmentation pathways typically involve loss of the methyl group (loss of 15 mass units) and subsequent fragmentation of the heterocyclic ring system. The base peak in many triazolopyridine compounds corresponds to the molecular ion, indicating the relative stability of the fused ring system under standard ionization conditions. Additional fragmentation may involve loss of nitrogen from the triazole ring or bromide elimination, depending on the ionization method and collision energy employed in the mass spectrometric analysis.

Comparative Analysis with Related Triazolopyridine Isomers

Systematic comparison of this compound with related triazolopyridine isomers reveals important structure-property relationships within this compound class. The 1,2,3-triazolo[4,5-b]pyridine framework differs significantly from the 1,2,4-triazolo[4,3-a]pyridine and 1,2,4-triazolo[1,5-a]pyridine isomers in terms of nitrogen atom positioning and electronic properties. These structural variations result in distinct spectroscopic signatures, reactivity patterns, and physical properties.

The 1,2,4-triazolo[1,5-a]pyridine isomer 6-Bromo-7-methyltriazolo[1,5-a]pyridine shares the same molecular formula C₇H₆BrN₃ but exhibits different substitution patterns and ring fusion geometry. This compound has a molecular weight of 212.05 g/mol and displays distinct Nuclear Magnetic Resonance characteristics with the Simplified Molecular Input Line Entry System representation CC1=CC2=NC=NN2C=C1Br. The different ring fusion pattern results in altered electronic distribution and consequently different chemical shift patterns in both ¹H and ¹³C Nuclear Magnetic Resonance spectra.

Vibrational spectroscopic analysis reveals characteristic normal modes for different triazolopyridine skeletons. For the triazolo[4,5-b]pyridine system, characteristic antisymmetric stretching modes appear around 1323-1326 cm⁻¹, symmetric stretching modes at 760-776 cm⁻¹, wagging modes at 440 cm⁻¹, and torsional wagging modes at 250-273 cm⁻¹. These values differ from those observed for triazolo[4,3-a]pyridine derivatives, where antisymmetric stretching appears at 1324 cm⁻¹, symmetric stretching at 767 cm⁻¹, wagging at 426 cm⁻¹, and torsional wagging at 188 cm⁻¹.

The following table summarizes key comparative data for triazolopyridine isomers:

Compound Molecular Formula Ring System Molecular Weight (g/mol) Characteristic ¹H Nuclear Magnetic Resonance (ppm)
This compound C₆H₅BrN₄ [4,5-b] 213.04 Methyl: 2.3-2.6
6-Bromo-7-methyl-triazolo[1,5-a]pyridine C₇H₆BrN₃ [1,5-a] 212.05 Aromatic: 7.0-8.5
1H-1,2,3-Triazolo[4,5-b]pyridine C₅H₄N₄ [4,5-b] 120.12 Parent system

Properties

IUPAC Name

6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZTBARCUGHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NNN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach from Substituted Pyridine Precursors

A common approach involves starting from a suitably substituted pyridine derivative such as 2-amino-5-bromopyridine, which undergoes cyclization with reagents like monochloroacetaldehyde under alkaline conditions to form the fused triazolo-pyridine ring system.

  • Procedure:

    • React 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde in the presence of an alkali (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide).
    • Reaction conditions typically range from 25°C to 55°C for 2 to 24 hours.
    • Post-reaction workup includes concentration, ethyl acetate extraction, drying over anhydrous sodium sulfate, and recrystallization from ethyl acetate/hexane mixtures.
  • Yields and Purity:

    • Product yields range from approximately 68% to 72% depending on the base and solvent used.
    • The final product is obtained as a crystalline solid with melting points around 76-78°C.
  • Example Data Table:

Entry Base Used Solvent Reaction Time (h) Temperature (°C) Yield (%) Melting Point (°C)
1 Sodium bicarbonate Ethanol 5 55 72.0 76.5 - 78.0
2 Sodium carbonate Ethanol 10 55 67.8 76.3 - 78.2
3 Sodium hydroxide Methanol 12 55 ~68 Not specified

Source: Patent CN103788092A (2014)

Directed Methylation via Organometallic Catalysis

A more advanced synthetic method involves selective methylation of a brominated pyridine intermediate using methyl zinc reagents in the presence of nickel catalysts.

  • Stepwise Process:

    • Formation of a Directing Group:
      The amine group on 2-amino-3,5-dibromo-4-methylpyridine is converted to an N,N-dimethylformimidamide derivative to direct subsequent methylation.

    • Methylation:
      The 3-bromo substituent is replaced by a methyl group via reaction with methyl zinc compounds (e.g., dimethylzinc) under nickel catalysis.

    • Hydrolysis:
      The directing group is removed by acidic hydrolysis to regenerate the amine, yielding the desired methylated product.

  • Advantages:

    • High selectivity for methylation at the desired position.
    • Minimizes side products and palladium catalyst use.
    • Adaptable to large-scale manufacturing.
  • Reaction Scheme Summary:

Step Reaction Description Reagents/Conditions
(a) Amine protection with directing group 1,1-dimethoxy-N,N-dimethylmethanamine
(b) Methylation of bromopyridine intermediate Methyl zinc compound + Ni catalyst
(c) Hydrolysis to remove directing group Acidic hydrolysis

Source: Patent WO2024015825A1 (2023)

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Cyclization with Monochloroacetaldehyde 2-amino-5-bromopyridine Alkali (NaHCO3, Na2CO3, NaOH), EtOH or MeOH, 25-55°C, 2-24 h 67-72 Simple, scalable, good purity
Directed Methylation via Ni-catalyzed Methyl Zinc Reaction 2-amino-3,5-dibromo-4-methylpyridine + directing group Methyl zinc reagent, Ni catalyst, acidic hydrolysis High Selective methylation, industrially relevant
Oxidative Cyclization of Hydrazones Pyridine ketone derivatives Hydrazine, MnO2 oxidant 27-71 Applicable to related triazolo systems

Research Findings and Practical Considerations

  • The cyclization method using monochloroacetaldehyde is favored for laboratory-scale synthesis due to mild conditions and straightforward workup.
  • Directed methylation with methyl zinc reagents and nickel catalysts offers a highly selective and scalable route, suitable for industrial production.
  • Oxidative cyclization methods provide alternative synthetic insights but are less directly applicable to the exact compound .
  • Purity and yield optimization depend on careful control of reaction time, temperature, and reagent stoichiometry.
  • Recrystallization solvents such as ethyl acetate and hexane mixtures are effective for purification.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: It can form additional fused ring systems through cyclization reactions with appropriate reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Cyclization Reactions: Reagents like hydrazine derivatives and appropriate catalysts are used under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce complex fused ring systems.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine serves as an important intermediate in the synthesis of various complex heterocyclic compounds. Its unique structure allows for further modifications through substitution reactions, making it a valuable building block in organic synthesis.

Comparison of Synthetic Routes

MethodConditionsYieldReferences
Cyclization of hydrazoneEthanol or DMF with zinc oxide nanoparticlesHigh
Continuous flow reactorsOptimized for scalabilityModerate to High

Biological Research

Potential Biological Activities
Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown its efficacy against certain bacterial strains.
  • Antifungal Activity: It has been tested for effectiveness against fungal pathogens.
  • Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Study: Anticancer Activity
In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines. The mechanism appears to involve the compound's interaction with specific enzymes involved in cell cycle regulation.

Medicinal Chemistry

Drug Development
The compound is under investigation for potential therapeutic applications due to its ability to interact with biological targets:

  • Enzyme Inhibition: Its nitrogen atoms can coordinate with metal ions in enzymes, inhibiting their activity.
  • Receptor Modulation: It may influence receptor activity by binding to specific sites.

Table: Summary of Biological Studies

Study TypeTargetResult
AntimicrobialE. coliEffective at low concentrations
AntifungalCandida speciesInhibitory effects observed
AnticancerVarious cell linesSignificant growth inhibition

Material Science

Development of New Materials
this compound is also being explored in material science for its electronic and optical properties. Its unique structure can be utilized in the development of:

  • Conductive Polymers: Enhancing conductivity through incorporation into polymer matrices.
  • Optoelectronic Devices: Potential applications in sensors and light-emitting devices.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .

Comparison with Similar Compounds

6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-B]pyridine

This ethyl-substituted analogue (C₇H₇BrN₄, molar mass 227.06 g/mol) differs in the substituent at position 3 (ethyl vs. hydrogen in the target compound). Comparative

Property 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine 6-Bromo-3-ethyl-3H-[1,2,3]triazolo[4,5-B]pyridine
Molecular Formula C₆H₅BrN₄ C₇H₇BrN₄
Molar Mass (g/mol) 213.04 227.06
Key Substituents 6-Br, 7-CH₃ 6-Br, 3-C₂H₅
Solubility (Predicted) Moderate in DMSO Lower aqueous solubility due to ethyl group

Imidazo[4,5-B]pyridine Derivatives

Compounds like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and imidazo[4,5-b]pyridine-based kinase inhibitors share a fused bicyclic core but replace the triazole ring with an imidazole. Key differences:

  • Electronic Profile : The triazolo ring is more electron-deficient than imidazole, altering binding affinity to enzymes like AURKA or EGFR.

Enzymatic and pH-Dependent Behavior

1H-1,2,3-triazolo[4,5-b]pyridine derivatives exhibit pH-sensitive solubility and enzymatic reactivity. For example:

  • Solubility : The bromo-methyl derivative’s solubility is influenced by pH; lower pH (below pKa) favors the neutral form, enhancing interactions with enzymes like thioglycoligase.
  • Comparison with 5-Trifluoromethyl-2H-tetrazole : Unlike this compound, tetrazole derivatives show higher solubility across a broader pH range but weaker aromatic stabilization.

Biological Activity

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C₆H₅BrN₄
  • Molecular Weight: 213.035 g/mol
  • CAS Number: 120640-83-7

Physical Properties:

PropertyValue
LogP1.4238
Polar Surface Area (PSA)54.46

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors such as 6-bromo-2-chloropyridine and hydrazine hydrate. The process often requires heating in solvents like ethanol or dimethylformamide (DMF) with catalysts such as zinc oxide nanoparticles to enhance yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro evaluations indicated that this compound showed significant activity against various pathogens:

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.300.60

The compound was found to inhibit biofilm formation effectively and displayed synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Studies revealed that it could induce apoptosis in various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MDA-MB-231 (breast)10.0Caspase activation
HepG2 (liver)14.31Microtubule destabilization
A549 (lung)7.01Topoisomerase-IIa inhibition

The compound's mechanism of action may involve the disruption of microtubule assembly and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The nitrogen atoms in the triazole ring can coordinate with metal ions or form hydrogen bonds with active sites on enzymes.
  • Receptor Modulation: The compound may bind to specific receptors, influencing their activity and downstream signaling pathways.

Comparative Analysis with Related Compounds

When compared to other triazolopyridine derivatives, such as 1,2,4-Triazolo[4,3-a]pyridine and 1,2,3-Triazolo[4,5-c]pyridine, the unique substitution pattern of this compound enhances its solubility and stability while improving its biological interactions .

Q & A

Q. What are the optimal synthetic routes for preparing 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine?

Methodological Answer: Synthesis typically involves cyclization reactions of substituted pyridine precursors. For example, phase-transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid can yield fused triazolo-pyridine derivatives . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with methylboronic acid in toluene under argon is another approach, using Pd(OAc)₂ and ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl for regioselective bromine substitution . Optimization requires monitoring reaction time (3.5–24 h) and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm), aiming for ≥98.0% area% .
  • Structural Confirmation :
    • ¹H NMR : Look for characteristic peaks (e.g., aromatic protons at δ 9.25–7.15 ppm and methyl groups at δ 2.40 ppm) .
    • X-ray Crystallography : Resolve non-H atoms with a mean C–C bond deviation <0.005 Å to confirm planar geometry and hydrogen-bonding patterns .

Q. What solvent systems and purification techniques are effective for isolating this compound?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or toluene under reflux .
  • Purification : Sequential liquid-liquid extraction (e.g., toluene/water), followed by column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1 v/v) . For crystalline products, recrystallization from ethanol/water mixtures improves yield .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., bromine) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 6 acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Computational DFT studies can model charge distribution, showing enhanced electrophilicity at the C6 position. Experimentally, compare reaction rates and yields with non-brominated analogs using kinetic profiling (e.g., TLC monitoring every 30 min) .

Q. What mechanistic insights explain contradictory spectral data in hydrogen-bonded dimers?

Methodological Answer: X-ray data (e.g., r.m.s. deviation = 0.017 Å for planar dimers ) and variable-temperature NMR can resolve discrepancies. For example, temperature-dependent ¹H NMR (25–80°C) may reveal dynamic hydrogen bonding (N–H···O=C), causing peak broadening at lower temperatures. IR spectroscopy (ν(N–H) ≈ 3200 cm⁻¹) further validates intermolecular interactions .

Q. How can this compound be applied in materials science, such as luminescent systems?

Methodological Answer: The triazolo-pyridine core exhibits room-temperature phosphorescence (RTP) and circularly polarized luminescence (CPL). Coordinate with chiral ligands (e.g., L-proline derivatives) in supramolecular assemblies to enhance CPL dissymmetry factors (gₗᵤₘ). Characterize using time-resolved photoluminescence (TRPL) and CD spectroscopy .

Q. What strategies mitigate toxicity risks during pharmacological studies?

Methodological Answer:

  • In Vitro : Use hepatic microsomal assays (e.g., CYP450 inhibition screening) to assess metabolic stability .
  • In Vivo : Dose-response studies in rodent models (e.g., 10–100 mg/kg) with IL-6 and CYP1B1 mRNA biomarkers to monitor inflammatory responses .

Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Perform docking studies (e.g., AutoDock Vina) against targets like IL-6 receptors or CYP1B1. Optimize substituents (e.g., replacing bromine with fluorine) using QSAR models based on Hammett σ constants and logP values. Validate with synthesis and bioassays .

Methodological Notes

  • Contradiction Handling : Conflicting synthesis yields may arise from solvent purity (e.g., anhydrous vs. technical-grade DMF). Always pre-dry solvents over molecular sieves .
  • Safety : Store waste separately in labeled containers for professional disposal due to brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.